4-Methyltetradecanal
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Overview
Description
4-Methyltetradecanal is an organic compound belonging to the class of aldehydes. It is a fatty aldehyde with a molecular formula of C15H30O. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the fourth carbon and an aldehyde group at the terminal carbon. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyltetradecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyltetradecene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Methyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyltetradecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methyltetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products Formed:
Oxidation: 4-Methyltetradecanoic acid
Reduction: 4-Methyltetradecanol
Substitution: Imines, oximes
Scientific Research Applications
4-Methyltetradecanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the metabolism of fatty aldehydes and their role in biological systems.
Medicine: Research has explored its potential as a biomarker for certain diseases and its role in the biosynthesis of bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in various biochemical processes, including enzyme catalysis and signal transduction. Additionally, its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
4-Methyltetradecanal can be compared with other similar compounds, such as:
Tetradecanal: Lacks the methyl group at the fourth carbon, making it less hydrophobic and slightly different in reactivity.
13-Methyltetradecanal: Has a methyl group at the thirteenth carbon, resulting in different physical properties and reactivity.
4-Methyltetradecanoic acid: The oxidized form of this compound, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
647024-99-5 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
4-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h14-15H,3-13H2,1-2H3 |
InChI Key |
DPZVBJJMCKLHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCC=O |
Origin of Product |
United States |
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